molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1315626
CAS No.: 96449-62-6
M. Wt: 265.3 g/mol
InChI Key: YBBZCXJUQRZHDD-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,4-dimethoxyphenylmethyl group and a hydroxymethyl group.

Preparation Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZCXJUQRZHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540344
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-62-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.0 g of 1-(3,4-dimethoxybenzyl)-4-ethoxycarbonyl-pyrrolidin-2-one were dissolved in 100 ml of methanol. Over a period of 20 minutes, at 0°-10° C., a solution of 2.8 g of sodium borohydride in 30 ml of water was added dropwise, while mechanically stirring, and the mixture was stirred for 5 hours more at 0°-10° C. The excess borohydride was then carefully decomposed by the addition of glacial acetic acid up to a pH of 5 and until the development of gas had ceased, and the methanol was distilled off in vacuo. Some water was added, and the reaction product was taken up in methylene chloride. The methylene chloride phase was then washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluant: methylene chloride/methanol 98:2). Finally, 4.8 g (62% of theory) of the title compound were obtained from the eluate.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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